

Application Notes and Protocols for YLL545: An Investigational Anticancer Compound

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Compound of Interest

Compound Name: YLL545

Cat. No.: B15570165

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Introduction

YLL545 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell growth, proliferation, and survival.^[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.^{[1][2]} **YLL545** demonstrates significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of **YLL545**.

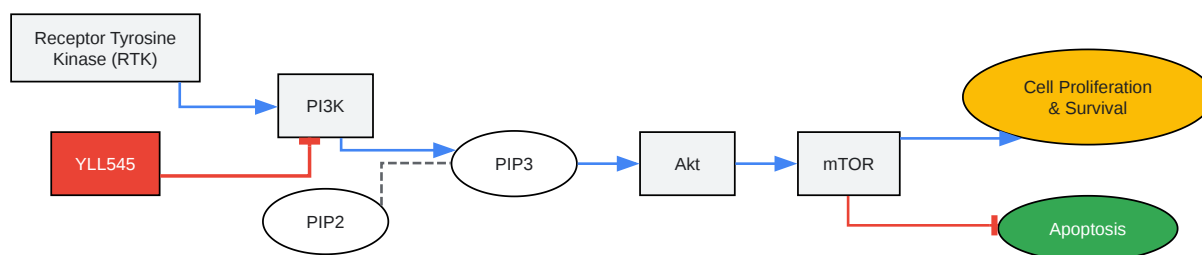
Data Presentation

The following table summarizes the in vitro cytotoxic and apoptotic activity of **YLL545** against various human cancer cell lines.

Cell Line	Cancer Type	Assay	Endpoint	Incubation Time (h)	IC ₅₀ (μM)	Max Inhibition (%)
MCF-7	Breast Cancer	MTT	Viability	48	15.8	92.5
Caspase-3/7	Apoptosis	24	12.3	85.2		
A549	Lung Cancer	MTT	Viability	48	28.4	88.1
Caspase-3/7	Apoptosis	24	25.1	79.8		
HepG2	Liver Cancer	MTT	Viability	48	10.2	95.3
Caspase-3/7	Apoptosis	24	8.9	91.7		

YLL545 Signaling Pathway

YLL545 exerts its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. The diagram below illustrates the mechanism of action.

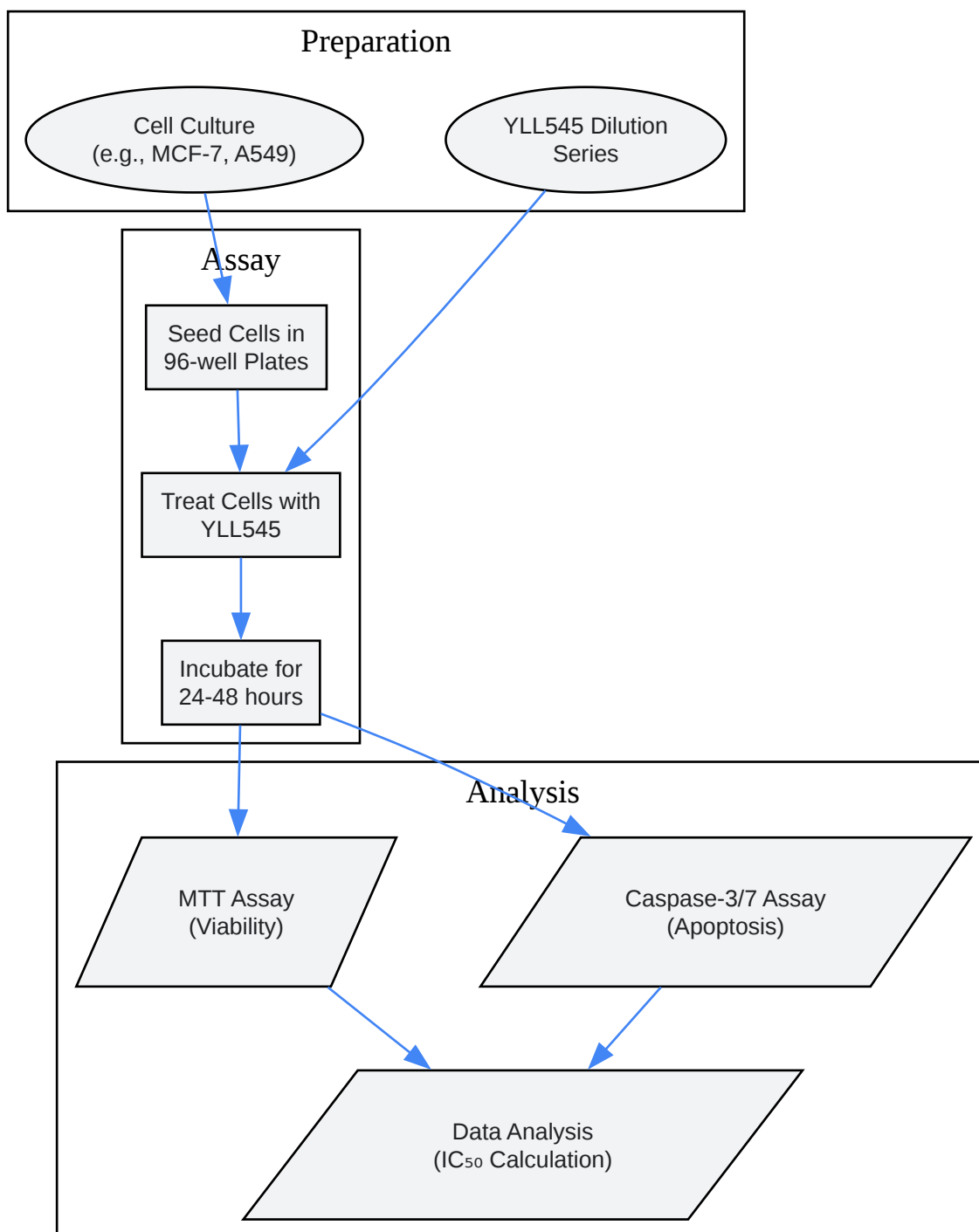


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YLL545 inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for In Vitro Assays

The following diagram outlines the general workflow for evaluating the in vitro efficacy of YLL545.



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General workflow for in vitro cell culture assays.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.^{[3][4]}

Materials:

- Target cancer cell lines (e.g., MCF-7, A549, HepG2)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- 96-well plates

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- Prepare serial dilutions of **YLL545** in complete culture medium.
- Remove the medium from the wells and add 100 µL of the **YLL545** dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve **YLL545**).
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

- Carefully remove the medium containing MTT and add 100 μ L of solubilization solution (DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Caspase-3/7 Apoptosis Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

- Target cancer cell lines
- Complete cell culture medium
- Caspase-3/7 assay kit (containing a fluorogenic substrate)
- Opaque-walled 96-well plates
- Lysis buffer

Procedure:

- Seed cells in an opaque-walled 96-well plate at a suitable density and incubate for 24 hours.
- Treat cells with serial dilutions of **YLL545** and incubate for the desired time (e.g., 24 hours).
- After incubation, lyse the cells according to the assay kit manufacturer's protocol. This typically involves adding a lysis buffer and incubating for a short period.
- Add the caspase-3/7 substrate to each well. This substrate is cleaved by active caspase-3/7, releasing a fluorescent signal.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

- The fold increase in caspase-3/7 activity can be determined by comparing the fluorescence of treated samples to untreated controls.

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